

A Comprehensive Technical Guide to the Nuclear Structure and Stability of Cerium-140

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium-140 (^{140}Ce) stands as a cornerstone of nuclear stability, distinguished by its unique composition of protons and neutrons. This guide provides an in-depth exploration of the nuclear structure and remarkable stability of ^{140}Ce . It synthesizes key experimental data, outlines the methodologies used to probe its nuclear properties, and presents visual representations of its nuclear characteristics. This document serves as a comprehensive resource for researchers and scientists interested in nuclear physics, and for professionals in drug development who may utilize radioisotopes in their research and development pipelines.

Introduction to the Nuclear Properties of Cerium-140

Cerium-140 is a naturally occurring, stable isotope of the element cerium.^{[1][2]} It is the most abundant of cerium's four stable isotopes, accounting for approximately 88.45% of natural cerium.^{[2][3][4]} The nucleus of ^{140}Ce is composed of 58 protons and 82 neutrons.^{[1][5][6]} This specific combination of nucleons imparts exceptional stability to the isotope, a phenomenon deeply rooted in the principles of the nuclear shell model.

The stability of ^{140}Ce is primarily attributed to its neutron number, 82, which is one of the "magic numbers" in nuclear physics.^{[7][8][9][10][11]} Nuclei with a magic number of protons or neutrons exhibit significantly higher binding energies per nucleon compared to neighboring isotopes, leading to enhanced stability.^{[9][10]} The 82 neutrons in ^{140}Ce completely fill a nuclear shell,

analogous to how noble gases have filled electron shells, resulting in a tightly bound and stable nucleus.[\[7\]](#)[\[8\]](#)

Quantitative Nuclear Data

A summary of the key nuclear properties of **Cerium-140** is presented in the table below. This data is crucial for understanding its behavior in nuclear reactions and for its potential use in various scientific and industrial applications.

Property	Value	Unit
Atomic Number (Z)	58	-
Neutron Number (N)	82	-
Mass Number (A)	140	-
Atomic Mass	$139.9054340 \pm 0.0000033$	amu
Mass Excess	-88.083278	MeV
Binding Energy per Nucleon	8.3764020642857	MeV
Total Binding Energy	1172.696289	MeV
Spin and Parity (J^{π})	0+	-
Natural Abundance	88.45	%
Half-life	Stable	-

Data sourced from multiple references.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Determination of Nuclear Properties

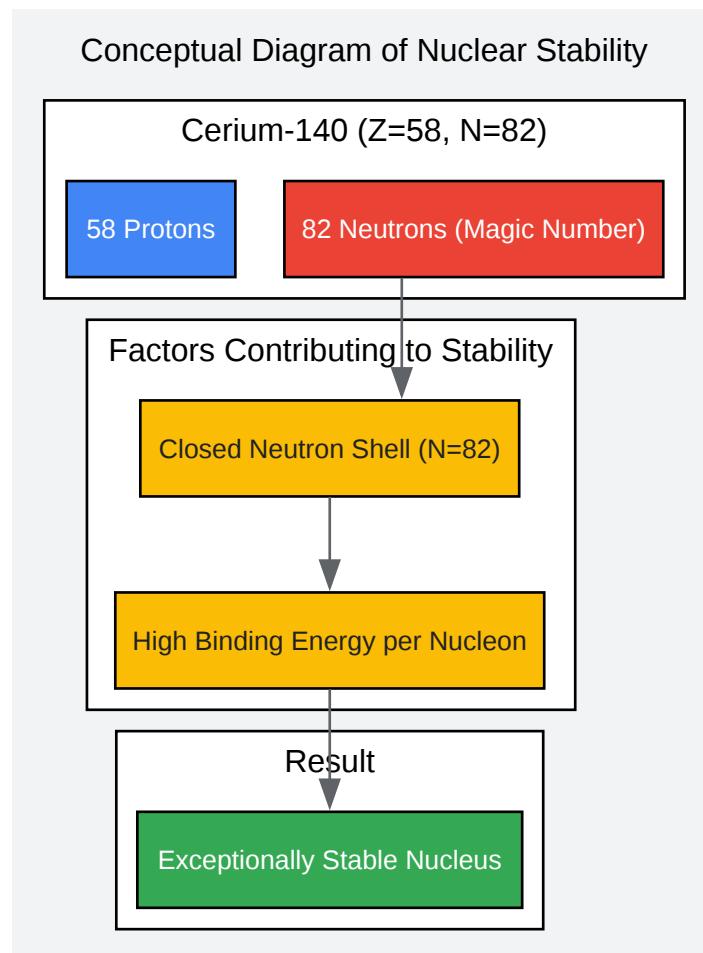
The nuclear properties of **Cerium-140** have been determined through a variety of sophisticated experimental techniques. These methods provide the fundamental data that underpins our understanding of its structure and stability.

Mass Spectrometry

The precise atomic mass of ^{140}Ce is determined using mass spectrometry.[\[1\]](#) In this technique, ions of the isotope are generated and then passed through a combination of electric and magnetic fields. The trajectory of the ions is dependent on their mass-to-charge ratio, allowing for highly accurate mass measurements.

Gamma-Ray Spectroscopy

The energy levels within the ^{140}Ce nucleus are investigated using gamma-ray spectroscopy.[\[18\]](#)[\[19\]](#)[\[20\]](#) This is often done by studying the gamma rays emitted from the decay of its parent nuclide, Lanthanum-140 (^{140}La), or through nuclear reactions that produce excited states of ^{140}Ce .[\[19\]](#) High-resolution detectors, such as Germanium (Ge) detectors, are used to measure the energy and intensity of the emitted gamma rays with high precision.[\[19\]](#) Coincidence spectroscopy, where multiple gamma rays emitted in a cascade are detected simultaneously, helps to establish the decay scheme and the sequence of energy levels.[\[19\]](#)

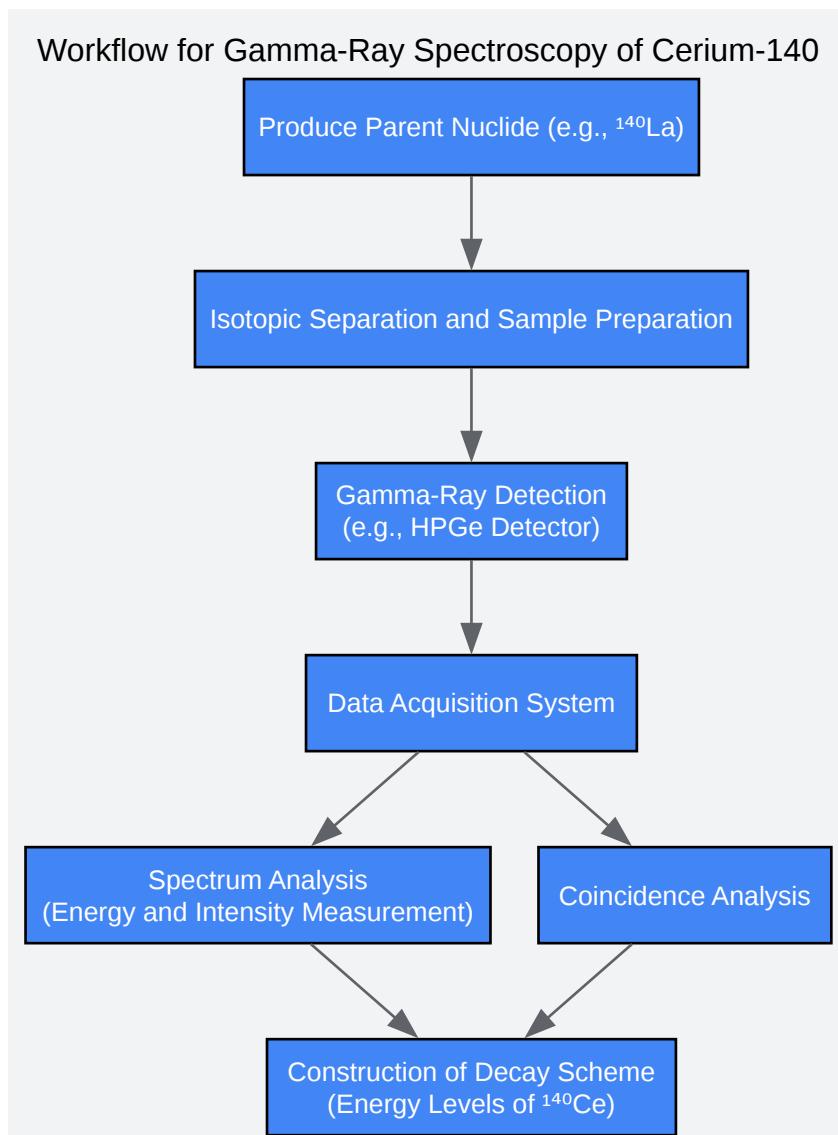

Neutron Capture Cross-Section Measurements

The stability of ^{140}Ce is also investigated by measuring its neutron capture cross-section, which is the probability that a ^{140}Ce nucleus will capture a neutron.[\[21\]](#)[\[22\]](#)[\[23\]](#) These experiments are crucial for understanding nucleosynthesis processes in stars, where ^{140}Ce plays a role as a bottleneck in the reaction flow.[\[21\]](#)[\[23\]](#) Such measurements often involve irradiating a highly enriched ^{140}Ce sample with a neutron beam and detecting the prompt gamma rays emitted upon neutron capture.[\[21\]](#)

Visualizing Nuclear Properties and Experimental Workflows

Nuclear Shell Model and Stability

The exceptional stability of **Cerium-140** can be understood through the nuclear shell model. The diagram below illustrates the concept of filled nucleon shells leading to enhanced stability, with a particular emphasis on the magic number of neutrons (N=82) present in ^{140}Ce .



[Click to download full resolution via product page](#)

Caption: The role of the magic neutron number in the stability of **Cerium-140**.

Experimental Workflow for Gamma-Ray Spectroscopy

The following diagram outlines a typical experimental workflow for studying the nuclear energy levels of **Cerium-140** via the decay of a parent radionuclide like Lanthanum-140.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for determining the energy levels of ¹⁴⁰Ce.

Production and Decay

Cerium-140 is a stable isotope and therefore does not undergo radioactive decay.[2][12][13] It can be formed through various nuclear reactions. For instance, it can be a product of the beta decay of Lanthanum-140 (¹⁴⁰La) or the electron capture of Praseodymium-140 (¹⁴⁰Pr).[1][12] It can also be produced in nuclear reactors via neutron capture on other isotopes.[22][24]

Relevance to Drug Development

While **Cerium-140** itself is stable and not directly used as a radiopharmaceutical, its isotopes, and other radioisotopes produced from it, have applications in medical research. For example, ¹⁴⁰Ce can be used as a target material in particle accelerators or nuclear reactors to produce other radioactive isotopes that may have diagnostic or therapeutic applications.[4][25] The well-characterized nuclear properties of ¹⁴⁰Ce are essential for calculating production yields and ensuring the purity of the desired radioisotopes. A thorough understanding of the nuclear structure of stable isotopes like ¹⁴⁰Ce is fundamental to the broader field of nuclear medicine and the development of novel radiopharmaceuticals.

Conclusion

Cerium-140 is a remarkably stable isotope, a property conferred by its magic number of 82 neutrons. Its nuclear structure has been extensively studied using a variety of experimental techniques, providing a wealth of precise data on its mass, binding energy, and energy levels. This in-depth understanding of ¹⁴⁰Ce is not only crucial for fundamental nuclear physics but also has practical implications for the production of radioisotopes used in scientific research and medicine. This guide provides a consolidated resource for professionals seeking a detailed technical overview of this important nuclide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium-140 - isotopic data and properties [chemlin.org]
- 2. Isotopes of cerium - Wikipedia [en.wikipedia.org]
- 3. Cerium - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Cerium » isotope data [webelements.com]
- 5. Cerium (Ce). Diagram of the nuclear composition and electron configuration of an atom of cerium-140 (atomic number: 58), the most common isotope of th Stock Photo - Alamy [alamy.com]
- 6. youtube.com [youtube.com]

- 7. Magic number (physics) - Wikipedia [en.wikipedia.org]
- 8. Magic number | Nucleon, Proton & Neutron | Britannica [britannica.com]
- 9. Magic Number in Physics: Meaning, Features & Importance [vedantu.com]
- 10. Nuclear Magic Numbers → Term [energy.sustainability-directory.com]
- 11. quora.com [quora.com]
- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 13. Isotope data for cerium-140 in the Periodic Table [periodictable.com]
- 14. Isotopes of Cerium — Periodic table [pse-info.de]
- 15. buyisotope.com [buyisotope.com]
- 16. barwinski.net [barwinski.net]
- 17. Atomic Data for Cerium (Ce) [physics.nist.gov]
- 18. GAMMA-RAY SPECTROSCOPY ON THE N=82 NUCLEAR ISOTONES: BARIUM-139, CERIUM-140, PRASEODYMIUM-141, AND NEODYMIUM-142 - ProQuest [proquest.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. physics.stackexchange.com [physics.stackexchange.com]
- 23. pure.york.ac.uk [pure.york.ac.uk]
- 24. pubs.aip.org [pubs.aip.org]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Nuclear Structure and Stability of Cerium-140]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079874#nuclear-structure-and-stability-of-cerium-140>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com